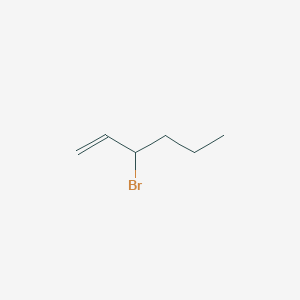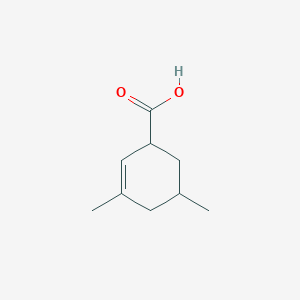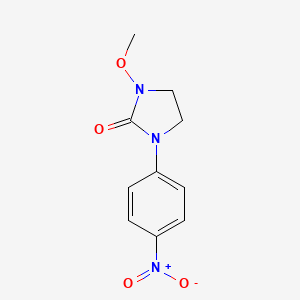
3-Bromo-1-hexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-hexene is an organic compound with the molecular formula C6H11Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to the third carbon of a hexene chain. This compound is of significant interest in organic synthesis due to its reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Bromo-1-hexene can be synthesized through several methods. One common approach involves the bromination of 1-hexene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction proceeds via a radical mechanism, where the bromine radical adds to the allylic position of the hexene, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the same bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-1-hexene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Addition Reactions: The double bond in this compound can undergo electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. Reactions are typically carried out in polar solvents such as water or alcohols.
Electrophilic Addition: Reagents such as bromine, hydrogen bromide, and sulfuric acid are used. These reactions often require a catalyst or initiator to proceed efficiently.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Substitution: Products include alcohols, nitriles, and amines.
Addition: Products include dibromoalkanes and bromoalkanes.
Oxidation: Products include epoxides.
Reduction: Products include alkanes.
Aplicaciones Científicas De Investigación
3-Bromo-1-hexene has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block in the synthesis of biologically active molecules and potential drug candidates.
Mecanismo De Acción
The mechanism of action of 3-bromo-1-hexene in chemical reactions involves the formation of reactive intermediates such as radicals and carbocations. In radical reactions, the bromine atom can be homolytically cleaved to form a bromine radical, which then participates in further reactions . In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond .
Comparación Con Compuestos Similares
3-Bromohexane: Similar in structure but lacks the double bond, making it less reactive in certain types of reactions.
1-Bromo-3-hexene: Another brominated hexene isomer with the bromine atom at a different position, leading to different reactivity and applications.
6-Bromo-1-hexene: A positional isomer with the bromine atom at the terminal position, affecting its chemical behavior and uses.
Uniqueness: 3-Bromo-1-hexene is unique due to its specific placement of the bromine atom and the double bond, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in organic synthesis and industrial applications.
Propiedades
Número CAS |
54684-73-0 |
|---|---|
Fórmula molecular |
C6H11Br |
Peso molecular |
163.06 g/mol |
Nombre IUPAC |
3-bromohex-1-ene |
InChI |
InChI=1S/C6H11Br/c1-3-5-6(7)4-2/h4,6H,2-3,5H2,1H3 |
Clave InChI |
UTVCDGRAYVLNBH-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C=C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Aminophenyl)methylsulfonylmethyl]aniline](/img/structure/B13957371.png)




![N-[2-Methyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13957399.png)



![Bicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B13957423.png)



